Menbutone diolamine

Descripción general

Descripción

Menbutone diolamine is a choleretic compound used in veterinary medicine . It stimulates the digestive tract by increasing the excretion of bile, gastric acid, and pancreatic juices by two to five times baseline . It is marketed for veterinary use in Europe under several brand names .

Molecular Structure Analysis

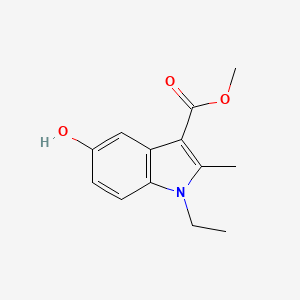

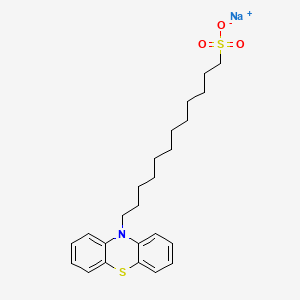

This compound has a molecular formula of C19H25NO6 . Its molecular weight is 363.405 Da .

Chemical Reactions Analysis

This compound has been studied in terms of its pharmacokinetics. After intravenous (IV) and intramuscular (IM) administration of this drug in sheep, it was found that Menbutone absorption after IM administration is quick and complete .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 . It is soluble in DMSO at a concentration of 40 mg/mL .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

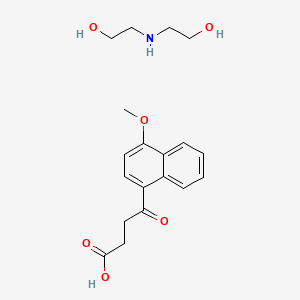

2-(2-hydroxyethylamino)ethanol;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4.C4H11NO2/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;6-3-1-5-2-4-7/h2-6,8H,7,9H2,1H3,(H,17,18);5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYAEQEGMYBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O.C(CO)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225343 | |

| Record name | Menbutone diolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74332-55-1 | |

| Record name | Menbutone diolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074332551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menbutone diolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENBUTONE DIOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F80J3GMVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Genabil (Menbutone Diolamine) primarily used for in veterinary medicine?

A1: Genabil is often employed to address gastrointestinal disturbances in livestock, particularly cattle and pigs. [] It has also been investigated for its potential in treating hepatic dysfunction in dogs. []

Q2: Does Genabil (this compound) demonstrate any protective effects against copper poisoning in sheep?

A2: A study found that administering this compound alongside Ammonium Molybdate to sheep suffering from copper poisoning led to a significant reduction in liver enzyme levels (AST and GGT) compared to using Ammonium Molybdate alone. This suggests a potential synergistic effect of this compound in mitigating liver damage associated with copper toxicity. []

Q3: Are there any studies on how Genabil (this compound) is processed within the body?

A4: Research on rats has been conducted to investigate the elimination and distribution of this compound. [] Unfortunately, the specific details of this research are not available within the provided abstracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)